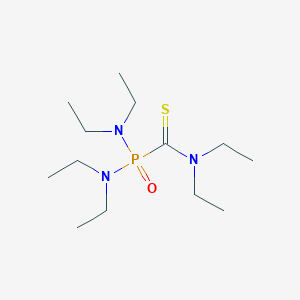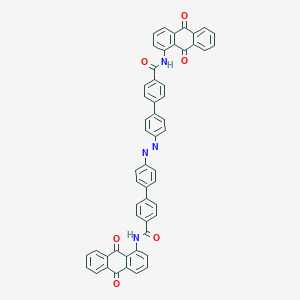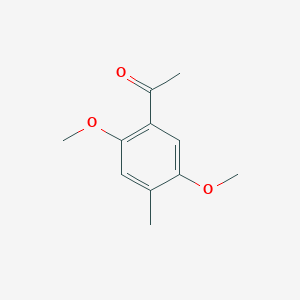
Methylbenactyzium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbenactyzium is a chemical compound that belongs to the class of quaternary ammonium compounds. It is used as a research tool in various scientific fields, such as neuroscience and pharmacology. Methylbenactyzium is known for its ability to block the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Mécanisme D'action
Methylbenactyzium works by blocking the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Specifically, methylbenactyzium binds to the acetylcholine receptor and prevents acetylcholine from binding to the receptor. This leads to a decrease in neuronal activity, which can have various physiological effects.
Biochemical and Physiological Effects:
Methylbenactyzium has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease the release of acetylcholine from nerve terminals, which can lead to a decrease in neuronal activity. Methylbenactyzium has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This can lead to an increase in acetylcholine levels in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Methylbenactyzium has several advantages for lab experiments. It is a potent and selective acetylcholine receptor antagonist, which makes it a useful tool for studying the role of acetylcholine in the nervous system. Methylbenactyzium is also relatively stable and easy to synthesize, which makes it a convenient research tool.
However, there are some limitations to using methylbenactyzium in lab experiments. For example, it has a relatively short half-life, which means that its effects may not be long-lasting. Additionally, methylbenactyzium can have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving methylbenactyzium. One area of research could be to investigate the effects of methylbenactyzium on specific neuronal circuits in the brain. Another area of research could be to investigate the potential therapeutic uses of methylbenactyzium, such as in the treatment of neurological disorders.
Overall, methylbenactyzium is a useful research tool for studying the role of acetylcholine in the nervous system. Its ability to block the activity of acetylcholine makes it a potent and selective acetylcholine receptor antagonist. However, there are some limitations to using methylbenactyzium in lab experiments, and further research is needed to fully understand its effects.
Méthodes De Synthèse
Methylbenactyzium can be synthesized using a variety of methods. One common method involves the reaction of benzyl chloride with triethylamine to form benzyltriethylammonium chloride. This compound is then reacted with methyl iodide to form methylbenactyzium iodide, which can be purified and used for research purposes.
Applications De Recherche Scientifique
Methylbenactyzium has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of acetylcholine in the nervous system, as well as to investigate the effects of acetylcholine receptor antagonists on neuronal activity. Methylbenactyzium has also been used in pharmacological research to study the mechanisms of action of various drugs.
Propriétés
Numéro CAS |
13473-61-5 |
|---|---|
Formule moléculaire |
C21H28NO3+ |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium |
InChI |
InChI=1S/C21H28NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,24H,4-5,16-17H2,1-3H3/q+1 |
Clé InChI |
HDAMOICMOAXFLJ-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Autres numéros CAS |
13473-61-5 |
Numéros CAS associés |
2424-72-8 (iodide) 3166-62-9 (bromide) |
Synonymes |
(2-benziloyloxyethyl)diethylmethylammonium iodide 2-diethylaminoethyldiphenylglycolate methylbromide diethyllachesine diethyllachesine bromide diethyllachesine iodide filcilin methylbenactyzium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)






